molecular formula C8H10ClNO B8492630 2-(3-Chloropyridin-2-yl)propan-1-ol

2-(3-Chloropyridin-2-yl)propan-1-ol

Cat. No.: B8492630
M. Wt: 171.62 g/mol
InChI Key: CWDPRIHJDSVPDD-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-yl)propan-1-ol is a pyridine derivative featuring a hydroxyl-terminated propanol chain attached to the 2-position of a pyridine ring, which is substituted with a chlorine atom at the 3-position. The chlorine substituent enhances electronegativity and influences intermolecular interactions, while the propanol chain may contribute to solubility and hydrogen-bonding capacity.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)propan-1-ol

InChI

InChI=1S/C8H10ClNO/c1-6(5-11)8-7(9)3-2-4-10-8/h2-4,6,11H,5H2,1H3

InChI Key

CWDPRIHJDSVPDD-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=C(C=CC=N1)Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-(3-Chloropyridin-2-yl)propan-1-ol has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact with biological macromolecules, such as enzymes and receptors.

Key Findings:

  • Enzyme Inhibition : The compound has shown significant inhibition of acetylcholinesterase (AChE), an important target in Alzheimer's disease treatment. Studies indicate an IC50 value in the low nanomolar range, suggesting strong therapeutic potential.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution.

Reaction Type Description Common Reagents
OxidationHydroxyl group can be oxidized to form a ketone or aldehydePotassium permanganate (KMnO4)
ReductionCan be reduced to form the corresponding alcohol or amineLithium aluminum hydride (LiAlH4)
SubstitutionChlorine atom can be substituted with other functional groupsSodium methoxide (NaOCH3)

Biocatalysis

The compound has been utilized in biocatalytic processes for synthesizing optically active alcohols. Its unique structure allows it to participate in enzymatic reactions that are valuable for producing chiral compounds in pharmaceuticals.

Case Study 1: Acetylcholinesterase Inhibition

A study explored the structure-activity relationship (SAR) of this compound, demonstrating its efficacy as an AChE inhibitor. The modifications in the compound's structure were shown to enhance its binding affinity and selectivity towards AChE compared to other enzymes involved in neurotransmission.

Case Study 2: Biocatalytic Applications

Research highlighted the use of this compound in biocatalytic reactions to produce chiral alcohols. The findings indicated that the presence of the chloropyridine moiety significantly influenced the enzyme's activity, enhancing the yield of desired products.

Comparison with Similar Compounds

Key Structural Variations

The following pyridine-propanol derivatives exhibit critical differences in substituent patterns, chain structure, and electronic properties:

Compound Name Pyridine Substituents Propanol Chain Structure Molecular Formula Molecular Weight Notable Features Reference ID
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol Cl (position 2), F (position 5) Propan-1-ol at position 3 C₉H₁₀ClFNO 203.64 Dual halogenation enhances lipophilicity
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol NH₂ (position 2), I (position 5) Propan-1-ol at position 3 C₉H₁₂IN₃O 313.11 Amino group increases basicity; iodine adds steric bulk
3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Cl (positions 2,5) Prop-2-yn-1-ol at position 3 C₈H₅Cl₂NO 218.04 Triple bond reduces flexibility; dichlorination boosts electron withdrawal
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol OMe (positions 5,6) Prop-2-yn-1-ol at position 2 C₁₁H₁₁NO₃ 205.21 Methoxy groups improve solubility; alkyne chain alters reactivity
3-({4-[2-(3-chloroanilino)pyrimidin-4-yl]pyridin-2-yl}amino)propan-1-ol Complex aryl/heterocyclic substituents Propan-1-ol with amino linker C₁₈H₁₈ClN₅O 355.82 Extended conjugation; potential pharmaceutical relevance

Comparative Analysis

Substituent Effects: Halogens: Chlorine (electron-withdrawing) and fluorine (smaller size, higher electronegativity) in ’s compound enhance stability and modulate binding interactions compared to amino or methoxy groups .

Propanol Chain Modifications: Propan-1-ol vs. Prop-2-yn-1-ol: The triple bond in prop-2-yn-1-ol (Evidences 4,6) reduces conformational flexibility but enables click chemistry or alkyne-specific reactions, unlike the hydroxyl-terminated propan-1-ol chain . Linker Diversity: ’s compound incorporates an amino linker and pyrimidine ring, expanding π-π stacking and hydrogen-bonding capabilities for drug design .

Physicochemical Implications: Solubility: Methoxy groups () and hydroxyl chains improve aqueous solubility, whereas halogenation (Evidences 2,4) increases lipophilicity .

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chloropyridin-2-yl)propan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, halogenated pyridine intermediates (e.g., 3-chloropyridine derivatives) can react with propanol derivatives under controlled conditions. Catalysts like palladium or copper may enhance coupling efficiency. Evidence from pyridine derivative catalogs suggests that steric and electronic effects of substituents (e.g., chloro groups) significantly impact reaction kinetics and regioselectivity . Optimize temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to minimize side products. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and alcohol proton (δ 1.5–2.0 ppm). Coupling patterns distinguish substituent positions .
  • IR : Identify O-H stretching (~3200–3600 cm1^{-1}) and C-Cl vibrations (~550–750 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 175.05). Compare with databases like EPA DSSTox for validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers away from oxidizers and heat sources.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced Research Questions

Q. How does stereochemistry at the propanol chain influence the reactivity of this compound analogs?

  • Methodological Answer : Enantiomers may exhibit divergent reactivity in chiral environments (e.g., enzyme binding). Synthesize stereoisomers using asymmetric catalysis (e.g., chiral ligands in hydrogenation) and compare reaction rates in nucleophilic substitutions. X-ray crystallography (as in ) can resolve absolute configurations. Computational modeling (e.g., DFT) predicts steric hindrance effects on transition states .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer : Use tools like ACD/Labs Percepta to estimate logP (lipophilicity), pKa, and solubility. Molecular dynamics simulations model solvation behavior, while QSAR studies correlate structural features (e.g., chloro group position) with bioavailability . Validate predictions with experimental data (e.g., HPLC retention times).

Q. How can researchers resolve contradictions in reported reactivity data for halogenated pyridine-propanol derivatives?

  • Methodological Answer :
  • Systematic Variation : Test reaction parameters (solvent, temperature, catalyst) across studies to identify outliers.
  • Isolation of Intermediates : Use quenching experiments or in-situ IR to detect transient species.
  • Meta-Analysis : Cross-reference datasets from authoritative sources (e.g., EU classification documents in ) to assess data reliability .

Q. What strategies identify and quantify byproducts during the synthesis of this compound?

  • Methodological Answer :
  • GC-MS/HPLC-MS : Detect low-abundance impurities (e.g., dehalogenated products or oxidation derivatives).
  • Isotopic Labeling : Track 13^{13}C-labeled reactants to map reaction pathways.
  • Kinetic Profiling : Compare time-course data with computational mechanisms to pinpoint side reactions .

Q. How do electronic effects of the pyridine ring modulate the biological activity of this compound derivatives?

  • Methodological Answer :
  • In Vitro Assays : Test analogs with varying substituents (e.g., fluoro, methyl) against target enzymes (e.g., kinases) to establish structure-activity relationships (SAR).
  • Docking Studies : Use software like AutoDock to simulate interactions with binding pockets.
  • Electron-Deficient Pyridines : The chloro group’s electron-withdrawing effect may enhance electrophilic reactivity, influencing ligand-receptor binding .

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